1-Cyclohexylhexan-1-one
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Overview
Description
1-Cyclohexylhexan-1-one is an organic compound with the molecular formula C12H22O. It is a ketone characterized by a cyclohexyl group attached to a hexanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylhexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with hexanoyl chloride in an anhydrous ether solution. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylhexanoic acid. This process is conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with lithium aluminum hydride or sodium borohydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclohexylhexanoic acid.
Reduction: Cyclohexylhexanol.
Substitution: Various substituted cyclohexylhexanones depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylhexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclohexylhexan-1-one involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexyl group but a shorter carbon chain.
Hexanone: A ketone with a hexanone chain but without the cyclohexyl group.
Cyclohexylmethanol: An alcohol with a cyclohexyl group attached to a methanol chain
Uniqueness: 1-Cyclohexylhexan-1-one is unique due to its combination of a cyclohexyl group and a hexanone chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
5665-83-8 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-cyclohexylhexan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
STRXPFVWJHWDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1CCCCC1 |
Origin of Product |
United States |
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